molecular formula C6H9N3O B573460 3-Hydrazinyl-2-methoxypyridine CAS No. 160590-38-5

3-Hydrazinyl-2-methoxypyridine

Cat. No. B573460
CAS RN: 160590-38-5
M. Wt: 139.158
InChI Key: CPJKUVZCSBKHKL-UHFFFAOYSA-N
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Description

3-Hydrazinyl-2-methoxypyridine is a chemical compound with the CAS Number: 2375274-53-4 . It has a molecular weight of 212.08 .


Physical And Chemical Properties Analysis

3-Hydrazinyl-2-methoxypyridine has a molecular weight of 212.08 . More specific physical and chemical properties are not available in the search results.

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

(2-methoxypyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-5(9-7)3-2-4-8-6/h2-4,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJKUVZCSBKHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinyl-2-methoxypyridine

Synthesis routes and methods

Procedure details

To a stirred solution of 3-amino-2-methoxypyridine (5 g, 40.3 mmol) in 6N HCl (80 mL) was added dropwise a solution of NaNO2 (2.78 g, 40.3 mmol) in water (50 mL) at 0° C. After 30 min at this temperature, a solution of SnCl2.2H2O (22.72 g, 101 mmol) in 6N HCl (80 mL) was added dropwise at 0° C. The reaction mixture was stirred 90 min at 0° C. The reaction mixture was adjusted to pH˜10-11 with a solution of KOH 40% in water and extracted with EtOAc. The combined organic layers were washed with water, dried over Na2SO4 and evaporated under reduced pressure to afford the title product (4.97 g, 33.9 mmol, 84% yield) as red oil. tR: 0.31 min (LC-MS 2); ESI-MS: 140 [M+H]+ (LC-MS 2).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.72 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

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